1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid

Vue d'ensemble

Description

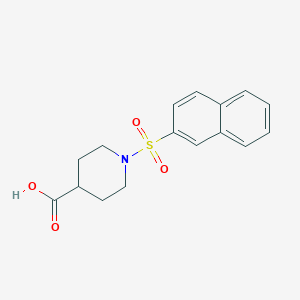

1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C16H17NO4S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Méthodes De Préparation

The synthesis of 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with naphthylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes functionalization to form esters, amides, or hydroxamic acids.

Esterification

Example : Reaction with ethanol under acidic conditions.

Equation :

Amidation

Example : Coupling with cycloheptylamine using EDC/HOBt.

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)

-

Solvent : Dimethylformamide (DMF)

-

Yield : ~70% (analogous to)

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | EtOH, HCl, reflux | Ethyl ester |

| Amidation | EDC/HOBt, DMF, RT | Cycloheptylamide derivative |

Sulfonamide Group Reactivity

The 2-naphthylsulfonyl group participates in:

-

Alkylation : Reacts with alkyl halides under basic conditions.

-

Ring-Opening Reactions : With strong nucleophiles (e.g., Grignard reagents).

Example :

Salt Formation

The carboxylic acid forms stable salts with bases, improving solubility for pharmacological applications.

-

Common Salts : Sodium (Na⁺), potassium (K⁺), or triethylammonium (Et₃NH⁺) salts.

-

Conditions : Neutralization with NaOH or KOH in aqueous/organic solvent mixtures .

Biological Activity Modulation

Modifications to the carboxylic acid group (e.g., ester-to-amide conversion) significantly alter bioactivity:

-

HDAC Inhibition : Hydroxamic acid derivatives show promise as histone deacetylase inhibitors .

-

Enzyme Binding : The free acid form is critical for binding to soluble epoxide hydrolase (sEH).

Stability and Degradation

-

Thermal Stability : Stable up to 200°C (decomposes above 250°C).

-

pH Sensitivity : Hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Comparative Reaction Yields

| Reaction Type | Yield | Conditions | Source |

|---|---|---|---|

| Sulfonamide Synthesis | 75% | THF/H₂O, Na₂CO₃, 5 h | |

| Esterification | 85% | EtOH, HCl, reflux | |

| Hydroxamic Acid | 80% | NH₂OH, KCN, MeOH |

Applications De Recherche Scientifique

1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mécanisme D'action

The mechanism of action of 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity towards its targets .

Comparaison Avec Des Composés Similaires

1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

1-(2-Naphthylsulfonyl)piperidine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

1-(2-Naphthylsulfonyl)pyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring instead of piperidine, leading to differences in chemical properties and biological activities.

1-(2-Naphthylsulfonyl)morpholine-4-carboxylic acid: Features a morpholine ring, which may alter its pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Activité Biologique

1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid (CAS No. 147959-02-2) is a synthetic compound characterized by its unique structure, which includes a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 2-naphthylsulfonyl moiety. This compound has garnered attention for its potential biological activities, particularly as an inhibitor in various enzymatic processes.

- Molecular Formula : C₁₆H₁₇NO₄S

- Molecular Weight : Approximately 319.38 g/mol

The biological activity of this compound is primarily attributed to its sulfonamide component, which is known to interact with specific biological targets. The compound may influence pathways related to inflammation and pain, similar to other compounds in its structural class. Its carboxylic acid group can participate in various chemical reactions, enhancing its potential pharmacological applications.

Biological Activity

Research indicates that this compound exhibits significant inhibitory effects on various enzymes, making it a candidate for further pharmacological exploration. Notably, compounds with similar structures have demonstrated anti-inflammatory and analgesic properties, suggesting that this compound may also possess these activities .

Inhibition Studies

This compound has been evaluated for its binding affinity to several biological targets through interaction studies. Techniques such as radioligand binding assays are commonly employed to determine the potency and efficacy of the compound against specific enzymes.

Structure-Activity Relationship (SAR)

A detailed structure–activity relationship (SAR) analysis has been performed on related compounds, revealing insights into how modifications in structure can impact biological activity. For instance, variations in the piperidine core or the sulfonamide group can lead to different pharmacological profiles .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(Naphthalen-2-ylsulfonyl)piperidine-3-carboxylic acid | Similar piperidine core; different substitution pattern | May exhibit different biological activities due to structural variations |

| N-(2-Naphthyl)benzenesulfonamide | Contains a sulfonamide group but lacks piperidine | Known for antibacterial properties |

| 4-(2-Naphthylsulfonyl)butanoic acid | Features a butanoic acid chain instead of piperidine | Potential use in anti-inflammatory applications |

This comparative analysis highlights the uniqueness of this compound, particularly in its combination of functional groups that may confer distinct pharmacological properties compared to similar compounds.

Propriétés

IUPAC Name |

1-naphthalen-2-ylsulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c18-16(19)13-7-9-17(10-8-13)22(20,21)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13H,7-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJITYWHEVEXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147959-02-2 | |

| Record name | 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.